3-(4-propoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
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Description
3-(4-propoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation of Novel Derivatives Research on the synthesis and biological evaluation of pyrazole, isoxazole, and other heterocyclic compounds bearing an aryl sulfonate moiety has shown applications as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015). This suggests that derivatives of pyrazole and thiophene could be explored for similar biological activities.
Electrochromic Materials Development The development of donor-acceptor polymeric electrochromic materials employing thiophene derivatives indicates the potential for using related compounds in creating new electrochromic devices with applications in smart windows, displays, and other electronic devices (Zhao et al., 2014).
Anti-Tumor Agents Compounds incorporating the thiophene moiety, such as 1,4-bis(pyrazolyl) derivatives, have been synthesized and evaluated for their anti-tumor activities, demonstrating the potential of thiophene and pyrazole-based compounds as therapeutic agents against cancer (Gomha, Edrees, & Altalbawy, 2016).
Properties
IUPAC Name |
3-(4-propoxyphenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-13-26-17-8-5-16(6-9-17)7-10-20(25)24-15-18-21(23-12-11-22-18)19-4-3-14-27-19/h3-6,8-9,11-12,14H,2,7,10,13,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQPOCDLTXNOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.